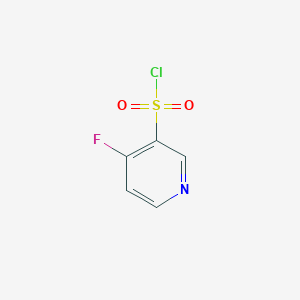
6-Chloro-3-methyl-5-nitropyridazin-1-ium-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-methyl-5-nitropyridazin-1-ium-1-olate is a heterocyclic compound that contains a pyridazine ring substituted with chlorine, methyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-5-nitropyridazin-1-ium-1-olate typically involves the nitration of 3-methylpyridazine followed by chlorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for temperature and reaction control can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-methyl-5-nitropyridazin-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).
Reduction: Iron powder, hydrochloric acid.
Major Products Formed
Oxidation: Formation of 6-amino-3-methyl-5-nitropyridazin-1-ium-1-olate.
Substitution: Formation of various substituted pyridazine derivatives.
Reduction: Formation of 6-amino-3-methyl-5-nitropyridazin-1-ium-1-olate.
Applications De Recherche Scientifique
6-Chloro-3-methyl-5-nitropyridazin-1-ium-1-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-methyl-5-nitropyridazin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine and methyl groups may also contribute to the compound’s overall reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5-nitropyridazine: Lacks the chlorine substitution.
6-Chloro-3-methylpyridazine: Lacks the nitro group.
5-Nitropyridazine: Lacks both the chlorine and methyl groups.
Uniqueness
6-Chloro-3-methyl-5-nitropyridazin-1-ium-1-olate is unique due to the presence of both chlorine and nitro groups on the pyridazine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of substituents makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
6-chloro-3-methyl-5-nitro-1-oxidopyridazin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-3-2-4(9(11)12)5(6)8(10)7-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJSQHRLPYKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C([N+](=N1)[O-])Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride](/img/structure/B8005880.png)







